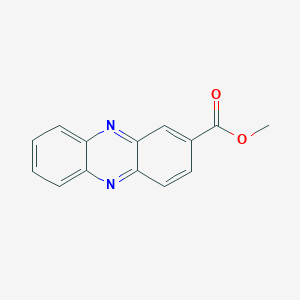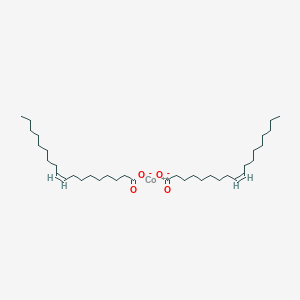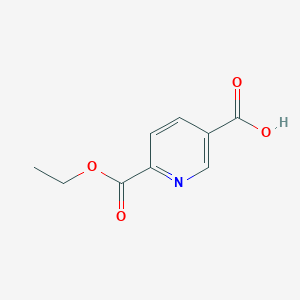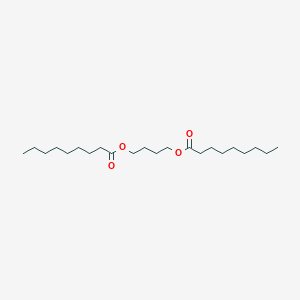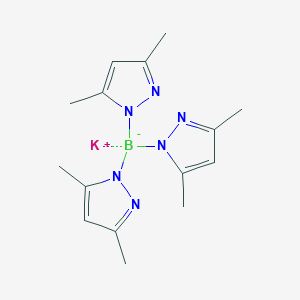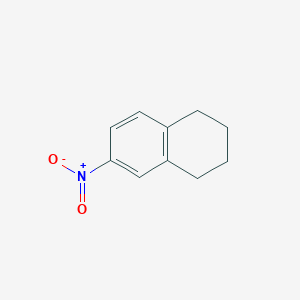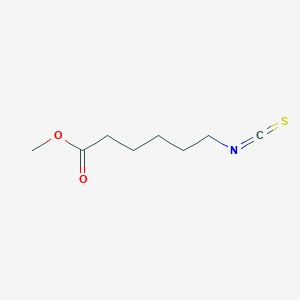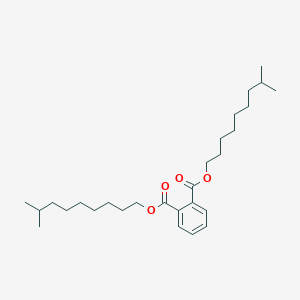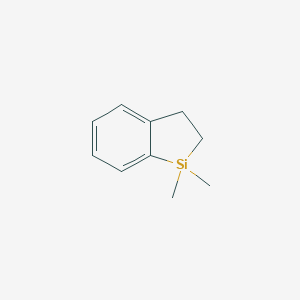
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a chemical compound that belongs to the class of silaindenes. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is not fully understood. However, studies have shown that it can act as a Lewis acid, which can facilitate chemical reactions. It can also undergo reversible electrochemical reactions, making it a potential candidate for use in energy storage devices.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-. However, some studies have shown that it can interact with enzymes and proteins, indicating its potential use in drug discovery and design.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- in lab experiments include its unique chemical properties, which make it a versatile building block for the synthesis of new materials and catalysts. However, the limitations include the complex synthesis method and the need for specialized equipment and skills.
Orientations Futures
There are several future directions for research on 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-. One potential direction is the development of new materials using this compound as a building block. Additionally, the use of this compound in energy storage devices and drug discovery and design should be further explored. The mechanism of action of this compound should also be studied in detail to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a chemical compound with potential applications in various fields, including materials science, organic chemistry, and biochemistry. Its unique chemical properties make it a versatile building block for the synthesis of new materials and catalysts. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
Méthodes De Synthèse
The synthesis of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a complex process that involves several steps. One of the commonly used methods is the reaction of 1,1-dimethyl-1-silacyclopent-3-ene with an alkyl lithium reagent. Another method involves the reaction of 1,1-dimethyl-1-silacyclopent-3-ene with a Grignard reagent. The synthesis of this compound requires specialized equipment and skills and should be carried out under strict safety protocols.
Applications De Recherche Scientifique
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- has several potential applications in scientific research. It has been used as a building block in the synthesis of new materials, including polymers, liquid crystals, and organic semiconductors. It has also been used in the development of new catalysts for organic reactions. Additionally, it has been studied for its potential use in drug discovery and design due to its unique chemical properties.
Propriétés
Numéro CAS |
17158-48-4 |
|---|---|
Nom du produit |
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- |
Formule moléculaire |
C10H14Si |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
SMILES canonique |
C[Si]1(CCC2=CC=CC=C21)C |
Autres numéros CAS |
17158-48-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





